5-Acetyl-2-methylfuran-3-carboxylic acid
Overview
Description
“5-Acetyl-2-methylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It is a derivative of furan .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques have been used for structural elucidation of the compound along with the study of geometrical and vibrational properties .
Scientific Research Applications
Chemical Synthesis and Transformations
Synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid involves the condensation of 3-acetyl-4-methylfurazan, illustrating the chemical versatility of acetyl furan derivatives in synthesizing complex heterocyclic compounds (Kormanov et al., 2017).
Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides showcases acetylation of 2-methylfuran-3-carboxamides, highlighting the role of acetyl derivatives in facilitating further chemical transformations (Maadadi et al., 2015).
Tetrasubstituted Furan Derivatives were obtained by condensing acetylacetone with α-hydroxy-β-oxo esters, demonstrating the application in synthesizing complex organic structures (Schickmous & Christoffers, 2014).
Bioactive Compounds Synthesis
Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from carbohydrate precursors, including acetyl furan derivatives, highlights the exploration of furan compounds in developing bioactive molecules with potential inhibitory effects on enzymes like tyrosinase (El-Sadek et al., 2012).
A new furan derivative from an endophytic Aspergillus flavus was discovered, named 5-acetoxymethylfuran-3-carboxylic acid, exhibiting potent antibacterial activity, which underscores the potential of acetyl furan derivatives in natural product research and their applications in developing new antibacterial agents (Ma et al., 2016).
Chemical Analysis and Detection
High-performance liquid chromatographic determination of various compounds in honey includes the analysis of furan derivatives, showcasing the application of these compounds in analytical chemistry for food safety and quality assessment (Nozal et al., 2001).
Safety and Hazards
Future Directions
Furan and its derivatives, including “5-Acetyl-2-methylfuran-3-carboxylic acid”, are being explored for their potential in various industrial processes, especially in the manufacture of wine and polymer materials . The shift from traditional resources such as crude oil to biomass necessitates the replacement of petroleum refineries with biorefineries . The future of furan platform chemicals (FPCs) looks promising, with a spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Properties
IUPAC Name |
5-acetyl-2-methylfuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKOFZUZYLUNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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